2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYIHRMQNVVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose .
Mode of Action
Similar compounds have been shown to inhibit the α-amylase enzyme . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of the α-amylase enzyme can impact the carbohydrate metabolism pathway .
Result of Action
The inhibition of the α-amylase enzyme can lead to a slower rise in blood glucose levels following a meal .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. For example, it has been reported to inhibit PKB kinase activity, which is involved in regulating cell growth and survival. The interaction between this compound and kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the PI3K/AKT pathway. Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may result in altered cellular functions such as reduced proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the cytoplasm to inhibit kinase activity. The subcellular distribution of this compound can influence its efficacy and specificity in biochemical reactions.
Biological Activity
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine, with a molecular formula of CHN and a molecular weight of 218.3 g/mol, is a compound of significant interest in pharmacological research. Its biological activity primarily revolves around enzyme inhibition and modulation of various cellular processes, making it a candidate for therapeutic applications, particularly in metabolic disorders and cancer treatment.
The compound has been shown to inhibit the activity of the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to a slower rise in blood glucose levels post-meal, suggesting potential applications in diabetes management. Additionally, it has been reported to inhibit PKB kinase activity, impacting cell growth and survival by affecting key signaling pathways such as the PI3K/AKT pathway .
Biochemical Pathways
The inhibition of α-amylase affects carbohydrate metabolism pathways, while the impact on kinases like PKB suggests that this compound could be involved in regulating metabolic processes and cell proliferation.
Cellular Effects
In vitro studies indicate that this compound influences cellular functions by modulating gene expression and cellular metabolism. It has been observed to affect cancer cell proliferation by inhibiting critical signaling pathways. The compound's ability to interact with various biomolecules underlines its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with dosage. Lower doses effectively inhibit kinase activity and modulate cellular processes without significant toxicity, while higher doses may lead to adverse effects.
Case Studies and Research Findings
Recent studies have explored the compound's biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. For instance, related compounds have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Cancer Research : In cancer studies, the compound's inhibition of the PI3K/AKT pathway suggests potential applications in targeting tumor growth. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects on cancer cell lines .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 218.3 g/mol |
| Purity | 95% |
| Target Enzyme | α-amylase |
| Key Signaling Pathway | PI3K/AKT |
| MIC (against S. aureus) | 0.0039 - 0.025 mg/mL |
| Cellular Impact | Inhibits proliferation |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine exhibit promising anticancer properties. Studies have focused on their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines, suggesting potential applications in targeted cancer therapies.
Neurological Disorders
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to advancements in therapies for conditions such as depression and anxiety.
Antiviral Properties
Recent studies have explored the antiviral potential of pyrimidine derivatives, including this compound. Preliminary findings indicate that such compounds may inhibit viral replication mechanisms, offering a pathway for developing antiviral medications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using a specific cancer cell line. |
| Study B | Neurological Effects | Showed improvement in cognitive function in animal models of depression when administered the compound. |
| Study C | Antiviral Research | Identified effective inhibition of viral replication in cultured cells, warranting further investigation into its mechanism of action. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 2
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Replaces cyclopropyl with a methyl group at position 2.
- However, the absence of cyclopropyl’s rigid structure may decrease conformational stability .
- Biological Relevance : Pyrimidine derivatives with methyl groups are often explored for antimicrobial and anticancer activities, suggesting this analog’s utility in early-stage drug design .
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Variations at Position 6
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
- Structure: Features an allyl group at position 4 and a 4-aminopiperidine at position 5.
- The 4-aminopiperidine enhances hydrogen-bonding capacity, improving target engagement in enzyme inhibition .
- Applications : Cited for versatility in pharmaceutical and agrochemical research, highlighting the importance of piperidine modifications in optimizing bioactivity .
N-Benzyl-2-methylthio-6-(piperidin-1-yl)pyrimidin-4-amine
Core Structure Modifications
N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Replaces pyrimidine with a pyrazolo[3,4-d]pyrimidine core.
- Molecular weight = 253.31 g/mol .
- Therapeutic Potential: Pyrazolopyrimidines are well-documented in oncology (e.g., kinase inhibitors), suggesting divergent applications compared to simple pyrimidines .
Patent-Based Derivatives (EP 1 808 168 B1)
- Examples :
- {6-[4-(3-Cyclopropylmethyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine
- (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine
- Features : Incorporation of electron-withdrawing groups (e.g., nitro, sulfonyl) enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins. These derivatives highlight the strategic use of substituents to fine-tune reactivity and selectivity .
Preparation Methods
Key Intermediates and General Approach
The synthesis typically involves:
- Construction of the pyrimidine core substituted at the 4-amine position.
- Introduction of the cyclopropyl group at the 2-position.
- Substitution or coupling at the 6-position with piperidin-1-yl.
A representative synthetic strategy involves palladium-catalyzed cross-coupling reactions and nucleophilic substitution steps, often starting from halogenated pyrimidines or related heterocycles.
Microwave-Assisted Multistep Synthesis
A notable approach employs microwave irradiation to facilitate multistep synthesis efficiently at atmospheric pressure, enabling rapid heating and reaction control. For example, related cyclopropyl-substituted quinazolinone derivatives were synthesized by:
- Irradiating 5-nitroanthranilic acid with DMFDMA (dimethylformamide dimethyl acetal) in DMF at 100 °C for 15 minutes.
- Subsequent addition of cyclopropylamine and acetic acid, followed by microwave heating at 100 °C for another 15 minutes.
- Reduction steps with ammonium formate and palladium on charcoal to obtain the amino-substituted heterocycle in good yield (~85%).
This method benefits from efficient dielectric heating and the use of common laboratory glassware, facilitating scale-up and reproducibility.
Pd-Catalyzed Suzuki Coupling and Amination
Another robust method involves:
- Preparing boronic ester intermediates from bromopyrimidine derivatives via Miyaura borylation.
- PdCl2(dppf)-catalyzed Suzuki coupling with amine-substituted intermediates to install the 6-substituent.
- Amination of 2,4-dichloro-6-substituted triazines with piperidinyl amines to yield the target compounds.
This approach allows for modular synthesis of 2,4,6-trisubstituted pyrimidine analogs, including those with piperidin-1-yl substituents at the 6-position.
Detailed Synthetic Procedure Example
Research Findings on Reaction Conditions and Yields
- Microwave irradiation accelerates reaction rates and improves yields for cyclopropyl group installation.
- Use of PdCl2(dppf) catalyst in Suzuki coupling offers high efficiency and functional group tolerance, enabling the introduction of piperidin-1-yl groups.
- Amination of halogenated pyrimidines with piperidine derivatives proceeds smoothly under mild conditions, often in protic solvents such as ethanol or methanol.
- Yields for key steps typically range from 75% to 90%, with purification by column chromatography or recrystallization.
Summary Table of Key Synthetic Parameters
Notes on Solvents and Catalysts
- Protic solvents such as methanol, ethanol, and n-propanol are commonly used in amination steps.
- DMF and acetic acid are preferred in microwave-assisted steps due to their dielectric properties enhancing heating efficiency.
- Palladium catalysts with dppf ligands are favored for Suzuki couplings due to their stability and activity.
Q & A
Basic: What are the established synthetic routes for 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Coupling reactions : Reacting pyrimidine derivatives (e.g., 6-chloropyrimidin-4-amine) with cyclopropyl and piperidinyl groups under nucleophilic aromatic substitution conditions. For example, chloro intermediates can react with cyclopropylamine or piperidine in the presence of a base like NaH or K₂CO₃ .
- Heterocyclic assembly : Building the pyrimidine core via cyclocondensation of β-diketones with guanidine derivatives, followed by functionalization at the 2- and 6-positions .
Key validation steps include monitoring reaction progress via TLC and HPLC, with final purification using column chromatography or recrystallization.
Basic: What analytical techniques are used to characterize the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropyl group shows distinct splitting patterns due to ring strain .
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar pyrimidine ring and piperidine chair conformation. A study of a related pyrimidine derivative (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) demonstrated intermolecular hydrogen bonding influencing crystal packing .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution.
Advanced: How can computational chemistry optimize the synthesis and reaction pathways?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable reaction paths. For instance, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error cycles .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. This is particularly useful for minimizing side products in multi-step syntheses .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate activity using diverse methods (e.g., enzyme inhibition vs. cell viability assays) to rule out assay-specific artifacts.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing piperidine with morpholine) to isolate contributions to activity. For example, analogs of pyrimidine derivatives were tested to identify critical hydrogen-bonding interactions .
- Metabolic stability checks : Assess whether discrepancies arise from compound degradation in biological matrices .
Experimental Design: How can Design of Experiments (DoE) improve reaction condition optimization?
Methodological Answer:
- Factorial designs : Screen variables (temperature, solvent, catalyst loading) to identify significant factors. A 2³ factorial design could reduce 27 trial conditions to 8 experiments .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables. For example, a central composite design might reveal non-linear effects of reaction time and pH .
Advanced: What role do substituents play in target binding, and how are they studied?
Methodological Answer:
- Crystallographic docking : Co-crystallize the compound with its target (e.g., kinase enzymes) to map binding pockets. Piperidine’s chair conformation may influence hydrophobic interactions, while the cyclopropyl group could restrict rotational freedom .
- Free-energy perturbation (FEP) : Compute binding affinity changes upon substituent modification. This method was applied to pyrimidine-based inhibitors to prioritize synthetic targets .
Data Contradiction: How to address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Multi-technique validation : Cross-check NMR results with IR (for functional groups) and UV-Vis (for conjugation patterns).
- Dynamic NMR studies : Detect tautomerism or rotational barriers that might explain splitting anomalies, especially in the cyclopropyl region .
- Impurity profiling : Use LC-MS to identify byproducts or degradation species that skew data .
Reactor Design: What considerations apply to scaling up synthesis?
Methodological Answer:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions involving cyclopropane intermediates. Membrane separation (e.g., nanofiltration) can isolate products in real-time .
- Safety protocols : Mitigate risks of volatile solvents (e.g., DMF) using closed systems and inert atmospheres, as outlined in safety data sheets for related pyrimidines .
Stability: How should the compound be stored to maintain integrity?
Methodological Answer:
- Temperature control : Store at –20°C under nitrogen to prevent oxidation of the amine group.
- Light sensitivity : Use amber vials if the pyrimidine core absorbs UV light, as observed in analogs like 4,6-diphenylpyrimidin-2-amine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
